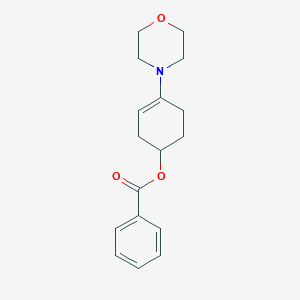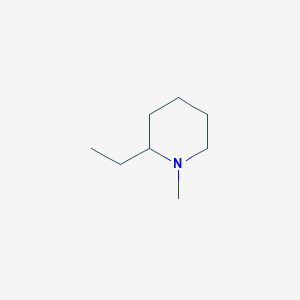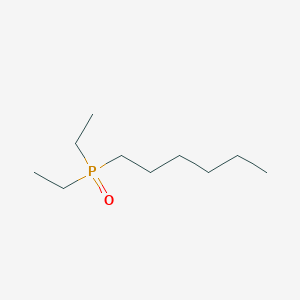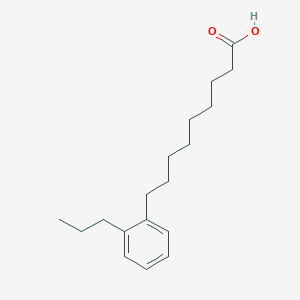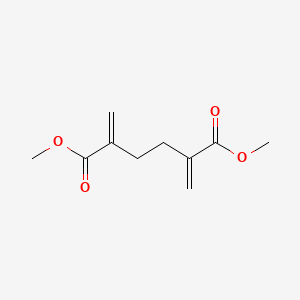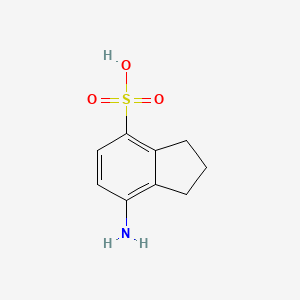
7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid can be achieved through several synthetic routesThe reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted indene compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of specific signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-2,3-dihydro-1H-indene-5-sulfonic acid
- 7-Amino-3,4-dihydro-1H-quinolin-2-one
- 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
Uniqueness
Compared to similar compounds, 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid stands out due to its unique combination of amino and sulfonic acid functional groupsAdditionally, its specific molecular interactions and biological activities make it a valuable compound for further research and development .
Propiedades
Número CAS |
36125-90-3 |
|---|---|
Fórmula molecular |
C9H11NO3S |
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
7-amino-2,3-dihydro-1H-indene-4-sulfonic acid |
InChI |
InChI=1S/C9H11NO3S/c10-8-4-5-9(14(11,12)13)7-3-1-2-6(7)8/h4-5H,1-3,10H2,(H,11,12,13) |
Clave InChI |
IUOAMLUXPZNOEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C1)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


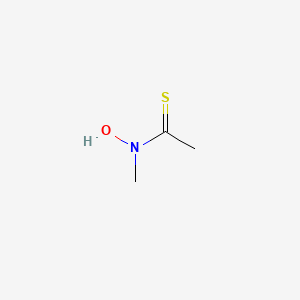
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
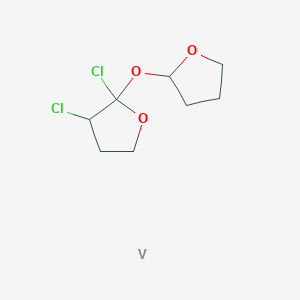
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)
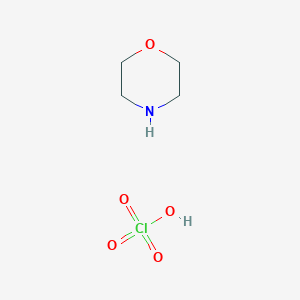
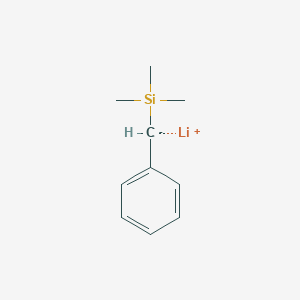
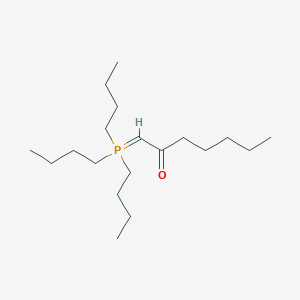
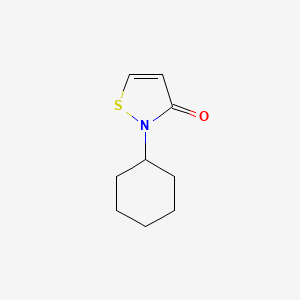
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
